molecular formula C18H25NO4 B3327523 Boc-alpha-(4-methylbenzyl)-DL-Pro-OH CAS No. 351002-82-9

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

Cat. No.: B3327523
CAS No.: 351002-82-9
M. Wt: 319.4 g/mol
InChI Key: RLTOVEWXHUWHJM-UHFFFAOYSA-N
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Description

Contextualizing Boc-alpha-(4-methylbenzyl)-DL-Pro-OH as a Proline Derivative

This compound is a chemically modified amino acid built upon a proline framework. Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine (B122466) ring. nih.govembopress.org This cyclic structure imparts significant conformational rigidity, restricting the available phi (φ) torsion angle and influencing the local conformation of peptide backbones. nih.gov Because of these structural constraints, proline residues play a critical role in protein folding and structure, often inducing turns or bends in polypeptide chains. nih.govembopress.org

The compound , this compound, features three key structural modifications to the basic proline structure:

The Proline Core: The fundamental scaffold is proline, providing the characteristic cyclic structure. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers at the alpha-carbon.

The 4-methylbenzyl Group: A 4-methylbenzyl substituent is attached to the alpha-carbon of the proline ring. The introduction of arylmethyl groups at this position is a subject of research for creating proline analogues with specific properties. ethz.ch Such modifications can be used to study structure-activity relationships or to develop peptide-based molecules with enhanced stability or binding affinity. nih.govrsc.org The synthesis of these derivatives can be challenging, with strategies often involving multi-step sequences starting from precursors like 4-oxoproline or employing cross-coupling reactions. ethz.ch

The Boc Protecting Group: The nitrogen atom of the proline ring is protected by a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis, particularly in peptide chemistry, to prevent the amine from participating in unwanted reactions while other chemical transformations are carried out. numberanalytics.com The Boc group is known for its stability under a range of conditions and its straightforward removal under mild acidic conditions. fiveable.meorganic-chemistry.org

The combination of these features makes this compound a specialized building block. The synthesis of proline derivatives with substituents at various positions on the ring is an active area of research, aimed at creating tools for peptide modification, asymmetric catalysis, and the development of bioactive compounds. ethz.chorganic-chemistry.org

Significance of Unnatural Amino Acids in Contemporary Chemical Research

Unnatural amino acids (UAAs), sometimes called non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 standard genetically encoded amino acids. rsc.org Their development and incorporation into peptides and other molecular frameworks have become a cornerstone of modern chemical biology, drug discovery, and materials science. rsc.org While nature utilizes a limited set of amino acids, chemists can synthesize a virtually unlimited number of UAA variants, opening up new avenues for molecular design. pitt.edu

The significance of UAAs stems from their ability to introduce novel chemical and physical properties into peptides and proteins. highfine.com These properties can include:

Enhanced Stability: UAAs can be used to create peptides that are more resistant to degradation by proteases, which is a significant hurdle in the development of peptide-based therapeutics.

Modified Conformational Constraints: By using rigid or uniquely shaped UAAs, chemists can control the three-dimensional structure of a peptide, locking it into a bioactive conformation. enamine.net

Novel Functional Groups: UAAs can carry functional groups not found in natural amino acids, such as alkynes, azides, ketones, or fluorinated moieties. nih.govhighfine.com These groups can serve as handles for bio-orthogonal chemistry, allowing for specific labeling, imaging, or conjugation of proteins and peptides. nih.gov

The rational design and synthesis of UAAs provide new scaffolds for drug discovery and allow researchers to probe and manipulate biological systems with unprecedented precision. rsc.org

Table 1: Selected Applications of Unnatural Amino Acids in Research

Application Area Description Research Findings
Drug Discovery UAAs are used to modify peptides to improve stability, selectivity, and activity, leading to better drug candidates. Incorporation of UAAs has led to the development of more potent and stable peptide-based drugs for cancer and viral infections.
Protein Engineering Introducing UAAs into proteins allows for the creation of enzymes with enhanced catalytic activity or stability under non-natural conditions. rsc.orghighfine.com Replacing a natural amino acid with a UAA has been shown to increase the catalytic activity of an enzyme by several fold. highfine.com
Biophysical Probes UAAs containing fluorescent or spectroscopic handles are incorporated into proteins to study their structure, function, and dynamics. nih.gov Fluorinated proline derivatives serve as handles for heteronuclear NMR studies to probe peptide conformation. nih.gov
Bio-orthogonal Chemistry UAAs with reactive groups like azides or alkynes allow for specific chemical modifications of proteins in complex biological environments. nih.gov Proline derivatives with reactive handles enable multiple, parallel bio-orthogonal reactions in a single solution. nih.gov

Historical Development of Boc-Protected Amino Acids and Their Role in Organic Synthesis

The ability to selectively protect and deprotect functional groups is a fundamental principle of modern organic synthesis. For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups. numberanalytics.comfiveable.me Introduced in the 1960s, the Boc group was a significant advancement in the field of peptide synthesis. numberanalytics.com

Before the advent of efficient protecting groups like Boc, the controlled, stepwise synthesis of long peptides was an exceptionally difficult task. The primary challenge was to prevent the amino group of one amino acid from reacting with itself or other molecules while its carboxyl group was being coupled to the next amino acid in the sequence.

The Boc group provided an elegant solution. Its key features and role in synthesis are summarized below:

Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This reaction is generally efficient and high-yielding.

Stability: Boc-protected amines are stable to a wide variety of reaction conditions, including most nucleophiles and bases. fiveable.meorganic-chemistry.org This stability is crucial as it allows chemists to perform other chemical modifications on the molecule without affecting the protected amine. fiveable.me

Orthogonality: The stability of the Boc group to base allows it to be used in conjunction with other protecting groups that are removed under different conditions. For instance, in peptide synthesis, the Boc group (acid-labile) can be used for the α-amino group while a base-labile group like Fmoc (fluorenylmethyloxycarbonyl) is used elsewhere, enabling selective deprotection. organic-chemistry.org

Cleavage (Deprotection): The Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fiveable.me This process generates the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org

The development of Boc chemistry revolutionized solid-phase peptide synthesis (SPPS), a technique that allows for the rapid and automated construction of peptide chains. Beyond peptide synthesis, Boc protection has become an indispensable tool in the synthesis of complex natural products and pharmaceuticals where temporary masking of an amine's reactivity is required. numberanalytics.com

Table 2: Key Characteristics of Boc Protection in Organic Synthesis

Feature Description Significance
Method of Introduction Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). numberanalytics.com Efficient and widely applicable to a variety of primary and secondary amines.
Stability Profile Stable to most bases, nucleophiles, and reductive conditions. fiveable.me Allows for a broad range of chemical transformations on other parts of the molecule without loss of the protecting group.
Method of Removal Cleaved under mild anhydrous acidic conditions (e.g., TFA, HCl). Provides a reliable and selective method for deprotection, often without damaging other acid-sensitive groups if conditions are controlled.
Primary Application Protection of α-amino groups in solid-phase peptide synthesis (SPPS). numberanalytics.com Was fundamental to the automation and widespread success of peptide synthesis, enabling the creation of complex biomolecules.
Byproducts of Deprotection Generates a tert-butyl cation, which can potentially alkylate sensitive substrates. organic-chemistry.org Scavengers are often added during deprotection to trap the cation and prevent side reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTOVEWXHUWHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Applications of Boc Alpha 4 Methylbenzyl Dl Pro Oh in Advanced Chemical and Biochemical Systems

Incorporation into Peptide and Peptidomimetic Structures

Design and Synthesis of Peptides Containing Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

The integration of this compound into a peptide sequence is achieved through well-established synthetic methodologies, most notably solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy. peptide.com In this process, the N-terminal Boc group provides temporary protection while peptide bonds are formed. peptide.comnih.gov The synthesis involves a cyclical process of deprotection of the N-terminal Boc group, typically with an acid like trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected amino acid until the desired sequence is assembled. peptide.com The presence of the α-(4-methylbenzyl) group does not typically interfere with standard coupling reagents like TBTU or HOBt. nih.gov

Table 2: Generalized Steps for Peptide Synthesis using this compound

Step Description Reagents
1. Resin Preparation The first amino acid is anchored to a solid support resin (e.g., Merrifield or PAM resin). DCC, DIEA
2. Deprotection The N-terminal Boc group of the resin-bound amino acid is removed. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
3. Neutralization The resulting ammonium (B1175870) salt is neutralized to the free amine. Diisopropylethylamine (DIEA)
4. Coupling The next amino acid, this compound, is activated and coupled to the free amine. Coupling agents (e.g., TBTU, HOBt, DCC), DIEA
5. Repeat Steps 2-4 are repeated for each subsequent amino acid in the sequence. N/A

| 6. Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. | Strong acids (e.g., HF, TFMSA) |

Influence on Peptide Conformation and Conformational Restriction

The introduction of the α-(4-methylbenzyl) group imposes severe conformational constraints on the peptide backbone. Proline itself restricts the backbone dihedral angle phi (φ) due to its cyclic side chain. nih.gov The addition of a bulky substituent at the alpha-carbon creates significant steric hindrance, which further limits the allowable values for both phi (φ) and psi (ψ) torsional angles. This high degree of pre-organization forces the local peptide segment into a well-defined, rigid conformation. nih.gov Unlike a standard proline residue, which can still exhibit some flexibility, the α-substituted variant acts as a powerful conformational lock, which is a valuable tool in designing peptides that must adopt a specific shape to be active. nih.gov

Table 3: Conceptual Comparison of Conformational Effects

Amino Acid Residue Key Structural Feature Impact on Peptide Backbone
Standard Proline Pyrrolidine (B122466) ring Restricts the phi (φ) angle to approx. -60° to -75°. wikipedia.org

| α-(4-methylbenzyl)-Proline | Pyrrolidine ring + bulky α-substituent | Severely restricts both phi (φ) and psi (ψ) angles, inducing a highly localized and rigid conformation. nih.gov |

Modulation of Peptide Stability against Proteolytic Degradation

A major challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. nih.govsigmaaldrich.com The incorporation of α,α-disubstituted amino acids, such as α-(4-methylbenzyl)-proline, is a highly effective strategy to enhance metabolic stability. nih.gov Proteolytic enzymes recognize and bind to specific peptide sequences, but their catalytic mechanism requires a precise fit within the active site. The bulky 4-methylbenzyl group at the α-carbon provides a steric shield that physically blocks the peptide bond from accessing the active site of proteases like chymotrypsin. nih.gov This steric hindrance makes the peptide a poor substrate for enzymatic cleavage, significantly increasing its half-life in biological systems. nih.govacs.org

Role in Stabilizing Secondary Structural Motifs (e.g., β-Turns, Polyproline Helices)

The conformational rigidity imparted by α-(4-methylbenzyl)-proline is instrumental in stabilizing specific secondary structures. Proline residues are frequently found in β-turns, which are structures that reverse the direction of the peptide chain. nih.govresearchgate.net The defined torsional angles enforced by this modified proline can nucleate and stabilize β-turn motifs.

Furthermore, proline-rich sequences are known to form a unique left-handed helical structure known as a polyproline II (PPII) helix. wikipedia.orgrsc.org The PPII helix is a fundamental component of the collagen triple helix. rsc.org The incorporation of α-substituted prolines can enhance the propensity of a peptide to adopt this conformation, thereby serving as a potent stabilizer of this structural motif. nih.gov

Use in Collagen Mimetic Research

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure formed from repeating Gly-X-Y amino acid sequences. rsc.orgnih.gov In native collagen, the X and Y positions are often occupied by proline and 4-hydroxyproline, respectively. rsc.org Researchers use synthetic collagen mimetic peptides (CMPs) to study collagen structure, stability, and interactions. rsc.orgacs.org

The stability of the collagen triple helix relies on the propensity of its individual strands to adopt a polyproline II (PPII) conformation. wikipedia.orgrsc.org Proline derivatives are essential tools in this field. By introducing non-natural amino acids like α-(4-methylbenzyl)-proline into the X or Y position of a CMP, researchers can modulate the stability and folding of the triple helix. rsc.orgrsc.org The bulky, hydrophobic 4-methylbenzyl group can be used to study steric and hydrophobic interactions within the packed triple-helical structure, potentially leading to the development of novel collagen-based biomaterials with tailored thermal stability or self-assembly properties. acs.org

Table 4: Hypothetical Collagen Mimetic Triplet Incorporating the Modified Proline

Position Amino Acid Rationale
Gly Glycine (B1666218) Required for the tight packing of the triple helix.
X α-(4-methylbenzyl)-Proline Introduces significant steric bulk and hydrophobic character to study its effect on helix stability and assembly.

| Y | Proline or Hydroxyproline (B1673980) | Standard residue used to promote the required PPII conformation. |

Contributions to Medicinal Chemistry Research

The use of proline analogues is a significant trend in modern drug design, with numerous approved drugs containing such structures. nih.govresearcher.lifematilda.science this compound contributes to medicinal chemistry by enabling the synthesis of peptidomimetics with enhanced drug-like properties. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome their inherent liabilities, such as poor stability and low bioavailability. nih.gov

By incorporating this modified amino acid, medicinal chemists can achieve several key objectives:

Increased Proteolytic Stability: As discussed, the α-substituent provides resistance to enzymatic degradation, prolonging the therapeutic agent's duration of action. nih.gov

Conformational Control: The ability to lock a peptide into a specific, bioactive conformation can lead to higher binding affinity and selectivity for its biological target, such as a receptor or enzyme. nih.gov

Modulation of Physicochemical Properties: The introduction of the lipophilic 4-methylbenzyl group can alter the peptide's solubility and membrane permeability, which are critical factors for bioavailability.

In essence, this compound is a valuable tool for transforming peptide leads into more viable drug candidates by systematically addressing the common pitfalls of peptide-based therapeutics. researchgate.netorkg.org

As a Chiral Building Block in Complex Molecule Synthesis

This compound serves as a valuable chiral building block in the multi-step synthesis of complex organic molecules, including pharmaceuticals and natural products. Proline analogues are particularly attractive in synthetic chemistry because their rigid, cyclic structure imparts specific conformational constraints on the molecules into which they are incorporated, a feature that is often critical for biological activity. nih.gov

The utility of this compound lies in its pre-defined stereochemistry and its orthogonally protected functional groups (the Boc-protected amine and the carboxylic acid). This allows for selective chemical transformations at different points in a synthetic sequence. For instance, the carboxylic acid can be activated for amide bond formation, while the Boc group can be removed under acidic conditions to reveal a secondary amine for further functionalization. The 4-methylbenzyl group at the α-position provides steric bulk and lipophilicity, which can be crucial for directing the stereochemical outcome of subsequent reactions or for influencing the pharmacological properties of the final molecule. Researchers utilize such building blocks to construct key fragments of larger target molecules, significantly simplifying the synthetic route and avoiding the need to establish complex stereocenters late in the synthesis. nih.gov

Application as a Molecular Scaffold in Combinatorial Library Design

In medicinal chemistry and drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. This compound is an ideal molecular scaffold for this purpose. A scaffold is a core molecular structure to which various substituents can be attached. The rigid pyrrolidine ring of this compound provides a well-defined three-dimensional orientation for appended chemical groups.

Using solid-phase peptide synthesis techniques, the carboxylic acid of this compound can be anchored to a resin. sigmaaldrich.comchemicalbook.com Following deprotection of the Boc group, a diverse range of building blocks can be coupled to the newly freed amine. Alternatively, the carboxylic acid can be coupled with a library of amines. This systematic approach allows for the rapid and efficient generation of thousands of distinct compounds, each sharing the core proline scaffold but differing in the peripheral substituents. The resulting library can then be screened for biological activity, enabling the exploration of a wide chemical space around the central scaffold.

Strategies for Modulating Biological Activity and Potency of Active Compounds

The incorporation of non-natural amino acids like this compound into peptides or small molecule drugs is a well-established strategy for modulating their biological activity and potency. tcichemicals.com The unique structural features of this compound can profoundly influence the pharmacological profile of a parent molecule in several ways:

Conformational Rigidity : The cyclic nature of the proline ring restricts the conformational freedom of a peptide backbone, locking it into a specific bioactive conformation that may enhance binding to a biological target. nih.gov

Metabolic Stability : Peptides containing non-natural amino acids are often more resistant to degradation by proteases, leading to an extended half-life and improved bioavailability.

Lipophilicity and Steric Effects : The 4-methylbenzyl group adds significant lipophilicity, which can enhance membrane permeability. Its size and shape (steric bulk) can also create more specific and potent interactions with a target's binding pocket, potentially excluding binding to off-target proteins and improving selectivity.

By strategically replacing a natural amino acid with this compound, chemists can fine-tune the properties of a lead compound to enhance its efficacy and druglike characteristics.

Exploration in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov this compound is a useful tool in SAR exploration. nih.gov By synthesizing a series of analogues where the 4-methylbenzyl group is systematically modified (e.g., changing the methyl position, replacing it with other alkyl or electron-withdrawing/donating groups), researchers can probe the specific interactions between this part of the molecule and its biological target.

Table 2: Example of SAR Exploration using the Proline Scaffold

Analogue Modification Potential SAR Insight
Varying substituent on the benzyl (B1604629) ring Determines the electronic and steric requirements of the binding pocket.
Replacing benzyl with other aryl/alkyl groups Probes the size and shape constraints of the target's hydrophobic pocket.

| Modifying the proline ring itself | Evaluates the importance of the scaffold's rigidity and conformation. |

These systematic modifications provide crucial data that helps build a comprehensive SAR model. nih.gov This model guides the rational design of more potent and selective compounds by identifying which molecular features are essential for activity and which can be altered to improve pharmacokinetic properties. nih.gov

Integration into Molecular Probes for Biochemical System Elucidation

Molecular probes are specialized molecules used to study and visualize biological processes within complex systems. They typically consist of a core recognition element (a scaffold) and a reporter tag (e.g., a fluorescent dye, biotin (B1667282), or a radioisotope). This compound can serve as the core component for constructing such probes. nih.gov

For example, a fluorescent dye could be chemically attached to the carboxylic acid or, after Boc deprotection, to the amine. If the resulting molecule retains its affinity for a specific biological target (e.g., an enzyme or receptor), it can be used to visualize the location and concentration of that target within cells or tissues using techniques like fluorescence microscopy. The proline scaffold provides a stable and conformationally defined platform to present the reporter group in a precise orientation, facilitating targeted biochemical investigations.

Role in Organocatalysis Research

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and organometallic catalysis. Proline and its derivatives are among the most successful and widely studied organocatalysts, particularly for their ability to promote asymmetric reactions. researchgate.net

Development of Proline-Derived Asymmetric Catalysts

The seminal discovery that L-proline can catalyze asymmetric aldol (B89426) reactions via enamine intermediates sparked extensive research into developing more efficient and selective proline-derived catalysts. researchgate.netunibo.it this compound is a precursor for creating such advanced catalysts. The core principle involves modifying the proline structure to enhance catalytic activity and, crucially, to control the stereochemical outcome of the reaction.

The 4-methylbenzyl group at the C-2 position of the pyrrolidine ring plays a critical role. This bulky substituent can effectively shield one face of the reactive enamine or iminium ion intermediate formed during the catalytic cycle. This steric hindrance directs the incoming electrophile to the opposite, less-hindered face, resulting in the preferential formation of one enantiomer of the product. By synthesizing catalysts from precursors like this compound, chemists can achieve high levels of enantioselectivity in a variety of important carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and Mannich reactions. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Catalytic Enantioselective Aldol Reactions Mediated by Proline Derivatives

The direct asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, is effectively catalyzed by proline and its derivatives. wpmucdn.comnih.gov The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst's secondary amine with a ketone donor. numberanalytics.comias.ac.in The catalyst's carboxylic acid group then activates the aldehyde acceptor through hydrogen bonding, orienting it for a stereoselective attack by the enamine. nih.gov

The structure of the proline catalyst is paramount in determining the efficiency and stereochemical outcome of the reaction. organic-chemistry.org In the case of this compound, several features are critical:

N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the proline's nitrogen. For the compound to function as a traditional proline catalyst, this group would first need to be removed to liberate the secondary amine necessary for enamine formation. If used as a ligand in metal-catalyzed reactions, the Boc group would remain, influencing solubility and the steric environment around the metal center.

α-(4-methylbenzyl) Substituent: The presence of a bulky group at the α-carbon, adjacent to the carboxylic acid, introduces significant steric hindrance. nih.gov This substituent would directly influence the facial selectivity of the enamine's attack on the aldehyde. In standard L-proline catalysis, the transition state is highly organized to minimize steric clash, leading to high enantioselectivity. wpmucdn.comacs.org The α-benzyl group would create a different steric environment, potentially altering or even reversing the stereoselectivity compared to unsubstituted proline. Computational studies on α-substituted prolines confirm that such groups significantly impact the conformational preferences of the pyrrolidine ring and the stability of reaction intermediates. nih.gov

DL-Proline Core: The designation "DL" indicates that the compound is a racemic mixture of both D- and L-enantiomers. In the context of enantioselective catalysis, using a racemic catalyst would result in the formation of a racemic product. Each enantiomer of the catalyst would produce the corresponding enantiomer of the aldol adduct, leading to no net enantiomeric excess. However, scenarios involving kinetic resolution, where one enantiomer of the catalyst reacts faster than the other, have been observed, sometimes influenced by the reaction products themselves. researchgate.net

The table below summarizes typical results for aldol reactions using various chiral proline derivatives to illustrate the catalyst's influence on the reaction.

Proline CatalystAldehydeKetoneYield (%)Enantiomeric Excess (ee, %)Reference
L-Prolinamide4-NitrobenzaldehydeAcetone8030 nih.gov
(S)-Proline4-NitrobenzaldehydeAcetone6876 wpmucdn.com
L-Prolinamide with terminal -OHBenzaldehydeAcetone9578 nih.gov
L-Prolinamide with terminal -OHIsovaleraldehydeAcetone58>99 nih.gov

Catalytic Enantioselective Michael Additions and Conjugate Additions

Similar to the aldol reaction, the proline-catalyzed Michael addition is a powerful method for asymmetric C-C bond formation, proceeding through an enamine-based mechanism. niscpr.res.innih.gov The proline derivative catalyzes the conjugate addition of a ketone or aldehyde donor to an α,β-unsaturated acceptor, such as a nitroalkene or enone.

The structural characteristics of this compound would have analogous effects in Michael additions as in aldol reactions:

α-(4-methylbenzyl) Group: This sterically demanding substituent at the α-position would play a crucial role in defining the trajectory of the incoming Michael acceptor towards the enamine intermediate. The stereochemical outcome of the reaction is dictated by the transition state that minimizes steric interactions between the catalyst's substituent, the enamine, and the acceptor molecule. Research on templates with C-4 benzyl substituents has shown that this group can effectively direct the stereoselective outcome of Michael additions. researchgate.net

DL-Proline Core: The use of a racemic catalyst would preclude the formation of an enantioenriched product, yielding a racemic mixture of the Michael adduct. Achieving high enantioselectivity is a primary goal of organocatalytic Michael reactions, making optically pure (L- or D-) proline derivatives the catalysts of choice. niscpr.res.in

The following table presents findings from studies using various proline derivatives in enantioselective Michael additions, highlighting the structural diversity of effective catalysts.

Proline CatalystMichael DonorMichael AcceptorYield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineCyclohexanoneβ-Nitrostyrene9920 niscpr.res.in
trans-4,5-Methano-L-proline2-NitropropaneCyclohexenone94>99 organic-chemistry.org
L-ProlineThiophenolChalcone95Not Reported nih.gov

Advanced Bioorthogonal Conjugation Applications

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in real-time. Proline derivatives are increasingly being utilized as scaffolds for creating chemical tools for bioorthogonal applications. acs.orgnih.gov

While this compound is not itself a bioorthogonal reagent, its core structure is a suitable platform for modification. A recently developed technique known as "proline editing" allows for the postsynthetic modification of proline residues within a peptide sequence. acs.orgnih.gov This strategy involves incorporating a reactive handle onto the proline ring, which can then participate in bioorthogonal reactions.

For a molecule like this compound, several pathways could be envisioned to render it useful for bioorthogonal conjugation:

Functionalization of the Benzyl Ring: The 4-methylbenzyl group could be further functionalized. For example, the aromatic ring could be modified to include an azide (B81097), alkyne, tetrazine, or other reactive group compatible with bioorthogonal ligation chemistries like the azide-alkyne cycloaddition ("click chemistry") or the inverse-electron-demand Diels-Alder reaction. acs.org

Use as a Conformational Scaffold: The α-benzyl substituent rigidly influences local peptide conformation. sigmaaldrich.com By incorporating this amino acid into a peptide, it can act as a structural director, positioning a tethered bioorthogonal handle for a specific interaction or reaction.

Therefore, while this compound is primarily a building block, it represents a class of α-substituted prolines that, with further synthetic modification, can be transformed into sophisticated probes for chemical biology and advanced biochemical studies. nih.gov

Advanced Analytical Methodologies in Research on Boc Alpha 4 Methylbenzyl Dl Pro Oh

Spectroscopic Techniques for Advanced Structural Elucidation in Research Contexts

Spectroscopy is fundamental to understanding the three-dimensional structure of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH at an atomic level. These techniques provide detailed information on connectivity, conformation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of molecules. copernicus.org For a substituted proline derivative like this compound, NMR provides critical insights into the conformational preferences of the pyrrolidine (B122466) ring and the stereochemical arrangement of its substituents. researchgate.netfrontiersin.org

The proline ring can adopt various puckered conformations, and the bulky N-Boc protecting group can lead to the presence of slowly interconverting rotational isomers (rotamers) on the NMR timescale. copernicus.org Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, allows researchers to determine the major and minor conformations present in solution. frontiersin.org For instance, the relative populations of conformers can be deduced from NMR signal integrations, providing a picture of the molecule's conformational landscape in solution. copernicus.org Advanced NMR experiments can help establish the relative stereochemistry of the chiral centers by defining the spatial proximity of different protons.

Key Research Findings from NMR Studies:

Conformational Equilibria: NMR studies on similar proline-containing peptides show that they often exist in a limited number of stable conformations in solution. frontiersin.org

Structural Validation: A strong correlation between experimentally measured NMR chemical shifts and those computed via quantum mechanics (like DFT) can be used to validate the proposed three-dimensional structures of the dominant conformers. frontiersin.org

Dynamic Processes: NMR signal broadening can indicate molecular exchange processes occurring on the millisecond timescale, providing information on the energy barriers between different rotational isomers. copernicus.org

Isotopic Labeling for NMR Studies (e.g., ¹⁹F NMR)

To enhance the capabilities of NMR for studying complex systems, isotopic labeling is frequently employed. The use of the fluorine-19 (¹⁹F) isotope is particularly advantageous as it offers several key benefits: 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift range that is highly sensitive to the local chemical environment. nih.gov Since fluorine is absent in most native biomolecules, ¹⁹F NMR provides a clear window for observation without background signals. nih.govnih.gov

In the context of this compound, a ¹⁹F label could be strategically incorporated into the 4-methylbenzyl group (e.g., by synthesizing a 4-fluorobenzyl analogue). This would introduce a sensitive probe to monitor:

Intermolecular Interactions: Changes in the ¹⁹F chemical shift could signal binding events or interactions with other molecules, such as proteins or receptors.

Conformational Changes: The ¹⁹F signal is sensitive enough to detect subtle changes in the molecule's conformation, providing a dynamic view of its structure. nih.gov

Environmental Probing: It can be used to map out areas where conformational changes occur when a molecule enters a state that may be inaccessible to other analytical methods like crystallography. nih.gov

Table 1: Comparison of NMR Nuclei for Structural Analysis

Property ¹H Nucleus ¹³C Nucleus ¹⁹F Nucleus
Natural Abundance ~99.98% ~1.1% 100%
Relative Sensitivity 1.00 0.016 0.83
Gyromagnetic Ratio (rad/T·s) 26.75 x 10⁷ 6.73 x 10⁷ 25.18 x 10⁷
Typical Chemical Shift Range ~15 ppm ~200 ppm ~400 ppm

| Primary Application | Structural elucidation, conformational analysis | Carbon skeleton mapping | Sensitive probe for conformation and interactions nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous and highly accurate data on bond lengths, bond angles, and absolute stereochemistry, which are essential for rational drug design and functional studies. nih.gov

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a definitive solid-state structure. mdpi.com This structural data serves as a crucial benchmark for validating the conformational models derived from solution-state NMR studies or computational modeling. It is considered the gold standard for absolute configuration determination. nih.gov

Chromatographic Techniques for High-Resolution Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For complex chiral molecules, high-performance liquid chromatography (HPLC) is indispensable for both purification and analytical assessment.

Diastereoisomer Separation and Purification

The name this compound indicates that the compound is synthesized from a racemic (DL) mixture of proline. The introduction of the α-(4-methylbenzyl) group creates a second stereocenter at the α-carbon. This results in the formation of a mixture of diastereomers.

While enantiomers have identical physical properties and are difficult to separate, diastereomers have different physical properties, such as melting points, solubilities, and interactions with other chiral molecules. libretexts.org This difference allows for their separation using standard laboratory techniques, most notably chiral HPLC. impactfactor.orgresearchgate.net

In a typical chiral HPLC method, the mixture of diastereomers is passed through a column containing a chiral stationary phase (CSP). The diastereomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. This allows for their separation and quantification. libretexts.orgimpactfactor.org Often, derivatization with a fluorescent or UV-active tag is performed to enhance detection. researchgate.netgoogle.com

Table 2: Hypothetical HPLC Data for Diastereomer Separation

Diastereomer Retention Time (minutes) Peak Area (%) Method
Diastereomer 1 6.72 48.5% Chiralpak IA Column, Isocratic Elution impactfactor.orgresearchgate.net

| Diastereomer 2 | 9.22 | 51.5% | Chiralpak IA Column, Isocratic Elution impactfactor.orgresearchgate.net |

Chiroptical Methods for Optical Purity Determination in Research Settings

Chiroptical methods are techniques that use polarized light to investigate chiral molecules. They are essential for determining the optical purity or enantiomeric excess of a sample.

For this compound, once the diastereomers are separated by chiral HPLC, the relative peak areas in the chromatogram can be used to determine the diastereomeric ratio and the optical purity of each separated isomer fraction. researchgate.net The ability to separate and quantify each stereoisomer is the foundation of modern optical purity analysis.

Another classical chiroptical technique is polarimetry, which measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation [α]_D is a characteristic physical property of a chiral molecule. nih.gov By measuring the specific rotation of a purified sample and comparing it to the value for the pure enantiomer, one can calculate the optical purity. While less precise than chromatographic methods for complex mixtures, it remains a valuable tool for characterizing enantiomerically enriched compounds.

Q & A

Q. How can researchers optimize the synthesis of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH to minimize side reactions?

Methodological Answer:

  • Key Variables : Adjust reaction temperature (e.g., 0–5°C for coupling steps to reduce racemization) and solvent choice (e.g., dichloromethane or DMF for improved solubility).
  • Catalyst Use : Employ coupling agents like HATU or DCC with additives (e.g., HOAt) to enhance efficiency .
  • Monitoring : Use TLC or HPLC to track reaction progress and detect intermediates.
  • Safety : Follow SDS guidelines for handling corrosive reagents (e.g., wear nitrile gloves, work in a fume hood) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and purity via 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the 4-methylbenzyl group .
  • Mass Spectrometry : Use HRMS (ESI or MALDI-TOF) to verify molecular weight and detect impurities.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with standards .

Q. How should researchers address solubility challenges during purification?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane or methanol/water) to optimize recrystallization.
  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in DCM) to separate diastereomers or byproducts.
  • Storage : Avoid prolonged exposure to moisture, as hygroscopicity may alter solubility .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the Boc group .
  • Degradation Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., free proline or 4-methylbenzyl alcohol byproducts) .
  • Packaging : Use amber vials to protect against light-induced degradation.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear lab coats, safety goggles, and nitrile gloves due to skin/eye irritation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers.
  • Emergency Procedures : Use eyewash stations and consult SDS for first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be rigorously validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve D/L enantiomers; confirm via circular dichroism (CD) .
  • Enzymatic Assays : Incubate with proline-specific enzymes (e.g., proline dehydrogenase) to test stereoselective reactivity .

Q. What mechanistic insights explain the compound’s role in peptide synthesis?

Methodological Answer:

  • Steric Effects : The 4-methylbenzyl group hinders nucleophilic attack at the proline α-carbon, reducing racemization during coupling.
  • Protecting Group Stability : Compare Boc vs. Fmoc strategies via kinetic studies (e.g., monitor deprotection rates under acidic conditions) .

Q. How does this compound behave under extreme pH or temperature conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS. The Boc group is labile in strong acids (e.g., TFA), while the benzyl ether is stable .
  • Thermal Analysis : Use DSC/TGA to identify melting points and decomposition thresholds (>150°C).

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Replace the 4-methylbenzyl group with substituents (e.g., halogens, methoxy) and test peptide coupling efficiency .
  • Biological Assays : Screen derivatives for protease resistance or receptor binding using SPR or fluorescence polarization .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols from literature with controlled variables (e.g., solvent grade, catalyst batch).
  • Collaborative Validation : Share samples with independent labs for cross-verification via NMR and HPLC .
  • Data Transparency : Publish raw chromatograms and spectral data to facilitate peer review.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.